Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)-

Description

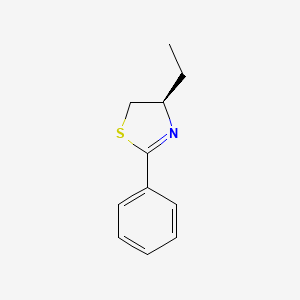

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, (R)-, is a chiral dihydrothiazole derivative characterized by a partially saturated thiazole ring system. The compound features an ethyl substituent at position 4, a phenyl group at position 2, and a stereogenic center with (R)-configuration. Dihydrothiazoles are a subclass of thiazoles where the heterocyclic ring is partially saturated, enhancing conformational rigidity and influencing pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

CAS No. |

158554-98-4 |

|---|---|

Molecular Formula |

C11H13NS |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

(4R)-4-ethyl-2-phenyl-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C11H13NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 |

InChI Key |

OKZCWOZVCNOBBD-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@@H]1CSC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CCC1CSC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo ketones with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiazole, 4-ethyl-4,5-dihydro-2-phenyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons with analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: The phenyl group at position 2 in the target compound facilitates π-π interactions with aromatic residues in enzyme binding pockets (e.g., Trp286 in acetylcholinesterase), a feature shared with 4-(4-(trifluoromethyl)phenyl)thiazole derivatives .

- Stereochemistry : The (R)-configuration could enhance target selectivity compared to racemic mixtures (e.g., (4R,5S)-rel- in ), as enantiopure compounds often exhibit superior binding affinity .

Enzyme Inhibition and Neuroprotective Potential

Compounds with phenyl-substituted thiazoles, such as those in , demonstrate potent acetylcholinesterase (AChE) inhibition via π-π interactions with Trp286 and Tyr341.

Antimicrobial and Anti-Biofilm Activity

Thiazole derivatives with lipophilic substituents (e.g., ethyl or phenyl groups) exhibit enhanced antimicrobial activity. highlights thiazole compounds that resensitize VRSA to vancomycin, suggesting the target compound’s ethyl and phenyl groups could synergize with glycopeptides to combat resistant pathogens .

Anticancer Activity

The 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide in shows 48% inhibition against cancer cell lines. While the target compound lacks a carboxamide moiety, its phenyl group may still enable DNA intercalation or tubulin binding, albeit with lower potency compared to electron-deficient CF₃-containing analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (R)-4-ethyl-4,5-dihydro-2-phenylthiazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of dihydrothiazoles typically involves cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For stereochemical control (R-configuration), chiral auxiliaries or enantioselective catalysis may be required. Ethanol or methanol is often used as a solvent, with reflux conditions (60–80°C) and catalysts like glacial acetic acid or NaOH . Yield optimization can be achieved by controlling reaction time (4–8 hours), stoichiometric ratios (1:1 to 1:1.2), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the dihydrothiazole ring structure, phenyl substituents, and ethyl group stereochemistry. Key signals include δ 2.5–3.5 ppm (dihydrothiazole protons) and aromatic protons at δ 7.2–7.8 ppm .

- IR : Stretching frequencies at 1600–1650 cm (C=N) and 690–750 cm (C-S) validate the thiazole core .

- X-ray Crystallography : SHELX-based refinement (SHELXL) resolves absolute configuration and intramolecular interactions, such as hydrogen bonding between the thiazole nitrogen and adjacent functional groups .

Q. How can researchers screen the biological activity of this compound in antimicrobial or anticancer assays?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are compared to standard drugs like ampicillin .

- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Thiazole derivatives often target tubulin polymerization or DNA replication .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data or stereochemical assignments for this compound?

- Methodological Answer : Discrepancies in X-ray data (e.g., R-factor > 5%) may arise from twinning or poor crystal quality. Use SHELXD for structure solution and SHELXL for refinement, applying TWIN and BASF commands. For stereochemical ambiguity, compare experimental CD spectra with DFT-simulated spectra or employ Mosher’s ester derivatization .

Q. How does the (R)-stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer : The R-configuration affects binding affinity via steric and electronic interactions. Molecular docking (AutoDock Vina, Schrödinger Suite) can model enantiomer-specific interactions with enzymes (e.g., CYP450) or receptors. For example, the ethyl group’s orientation may block access to hydrophobic pockets in microbial cell walls .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.

- Toxicity : Use ProTox-II or Derek Nexus to assess hepatotoxicity or mutagenicity. Thiazole derivatives may require optimization to reduce CYP inhibition .

Q. How can biosynthesis pathways in yeast inform the sustainable production of thiazole derivatives?

- Methodological Answer : Yeast thiazole biosynthesis involves cysteine, glycine, and pentulose-5-phosphate. Heterologous expression of thi4 (thiazole synthase) in S. cerevisiae can enable fermentation-based synthesis. Pathway engineering (CRISPR-Cas9) may enhance yields by upregulating NAD and sulfur assimilation genes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.